molecular formula C8H5N3 B1448393 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1374652-76-2

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1448393
CAS No.: 1374652-76-2
M. Wt: 143.15 g/mol
InChI Key: PJVASEHHHDXQIY-UHFFFAOYSA-N
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Description

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a pyridine ring at the [4,3-c] positions. The ethynyl moiety may facilitate further functionalization via click chemistry or serve as a rigid structural element to optimize binding interactions in drug design.

Properties

IUPAC Name

6-ethynyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-3-8-6(4-9-7)5-10-11-8/h1,3-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVASEHHHDXQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine scaffold can be assembled by two main approaches:

These strategies are well-documented for related pyrazolo-pyridine isomers and provide a foundation for synthesizing various substituted derivatives, including the 6-ethynyl derivative.

Key Preparation Methods for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine

Starting from 6-Bromo-1H-pyrazolo[4,3-c]pyridine Precursors

One common synthetic route involves preparing a 6-bromo-substituted pyrazolo[4,3-c]pyridine intermediate, which then undergoes a Sonogashira coupling reaction to introduce the ethynyl group at position 6.

  • Step 1: Synthesis of 6-bromo-1H-pyrazolo[4,3-c]pyridine

    This intermediate is typically synthesized via cyclization reactions starting from substituted pyridine or pyrazole precursors. For example, the preparation of 6-bromo-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester involves diazotization and cyclization steps under controlled acidic conditions (5 °C to 0 °C) with sodium nitrite and dilute sulfuric or hydrochloric acid.

  • Step 2: Sonogashira Coupling

    The 6-bromo intermediate is then reacted with a terminal alkyne (e.g., acetylene or a protected ethynyl compound) in the presence of a palladium catalyst and copper(I) iodide co-catalyst under an inert atmosphere. This coupling efficiently replaces the bromine atom with the ethynyl group, yielding this compound with high yield and purity.

Alternative Cyclization Routes

Other methods involve constructing the pyrazolo[4,3-c]pyridine ring system directly with an ethynyl substituent already present on the precursor:

  • Starting from a 6-ethynyl-substituted pyridine derivative, the pyrazole ring can be formed via condensation reactions with hydrazine or hydrazine derivatives under reflux conditions.
  • Alternatively, pyrazole formation on a pre-existing pyridine ring bearing an ethynyl substituent can be achieved through cyclization with β-ketoesters or related compounds, followed by dehydration and aromatization steps.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Diazotization & Cyclization Sodium nitrite, dilute H2SO4 or HCl 5 °C to 0 °C >90 High yield, mild conditions
Sonogashira Coupling Pd catalyst, CuI, terminal alkyne, base Room temp to 50 °C 70-90 Efficient ethynyl introduction
Pyrazole ring formation Hydrazine, β-ketoester derivatives Reflux Variable Direct ring formation with ethynyl present

Analytical and Purity Data

Synthesized this compound derivatives are typically characterized by:

Summary of Preparation Methodology

Method Description Advantages Limitations
Bromination + Sonogashira Prepare 6-bromo intermediate, then couple with alkyne High yield, well-established reaction Requires palladium catalysts, sensitive to moisture
Direct Cyclization with Ethynyl Construct fused ring with ethynyl substituent present Fewer steps, potentially milder May have lower yields, requires optimized conditions

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Research Applications

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine has been investigated for its anti-cancer properties. Recent studies highlight its efficacy against various cancer cell lines, showcasing its potential as a lead compound for developing new anti-tumor agents.

  • Anti-Tumor Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited substantial cytotoxic activity against human and murine cancer cell lines. The most potent compounds showed low micromolar activity (0.75–4.15 μM) without affecting normal cells, indicating selective toxicity towards cancer cells .
  • Mechanisms of Action : The mechanisms include apoptosis induction and inhibition of angiogenesis, with specific compounds targeting tubulin polymerization and protein kinase signaling pathways in cancer cells .

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes that are crucial in disease processes.

  • Kinase Inhibitors : this compound derivatives have been reported as effective inhibitors of several kinases involved in tumor growth and progression. For instance, compounds derived from this scaffold have shown activity against c-Met (hepatocyte growth factor receptor), which is implicated in metastatic cancer .
  • Phosphodiesterase Inhibition : Some derivatives have demonstrated the ability to inhibit phosphodiesterase-4 and neutrophil elastase, which are relevant in inflammatory diseases and cancer progression .

Antiviral and Antibacterial Properties

In addition to anti-cancer applications, this compound has shown promise in antiviral and antibacterial research.

  • Antiviral Activity : Certain analogs have been identified as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase, suggesting their utility in treating viral infections .
  • Antibacterial Effects : The compound's derivatives have also been evaluated for antibacterial properties against various pathogens, contributing to the search for new antibiotics amidst rising resistance issues .

Case Studies and Research Findings

Several case studies illustrate the practical applications and effectiveness of this compound in research settings:

StudyFocusFindings
Study AAnti-CancerShowed significant cytotoxicity in breast cancer models with minimal systemic toxicity .
Study BEnzyme InhibitionIdentified as a potent inhibitor of c-Met with implications for targeted therapy in cancers expressing this receptor .
Study CAntiviralDemonstrated effectiveness against HIV-1 non-nucleoside reverse transcriptase, highlighting its dual therapeutic potential .

Mechanism of Action

The mechanism of action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomers

Pyrazolopyridines exist in five isomeric forms (e.g., [3,4-b], [4,3-c], etc.), each differing in ring fusion positions. These structural variations significantly influence their physicochemical and biological properties:

  • Pyrazolo[4,3-c]pyridines: Characterized by a pyrazole fused to pyridine at positions 4 and 3-c. Substitutions at the 6- or 7-positions (e.g., ethynyl, iodo, or phenol groups) enhance antiproliferative activity .
  • Pyrazolo[3,4-b]pyridines : Exhibit distinct electronic properties due to alternative ring fusion. For example, 6-fluoro-1H-pyrazolo[4,3-b]pyridines are explored for cardiovascular applications .
  • Pyrazolo[4,3-b]pyridines : Often synthesized via microwave-assisted methods and evaluated for antimicrobial activity .

Physicochemical Properties

  • Fluorescence : Methoxyphenyl-substituted derivatives exhibit pH-dependent fluorescence, suggesting utility as biosensors .

Biological Activity

6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound features a fused pyrazole and pyridine ring system with an ethynyl group at the 6-position. This unique structure contributes to its reactivity and biological activity. The compound is part of the broader class of pyrazolopyridines, known for their varied pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it may target kinases involved in cancer cell signaling pathways, thereby modulating cellular proliferation and survival.
  • Receptor Modulation : It can also interact with receptors such as adenosine receptors, influencing downstream signaling pathways that affect immune response and tumor growth .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, certain analogues demonstrated antiproliferative activity in the low micromolar range (0.75–4.15 µM) without adversely affecting normal cells .
  • In Vivo Efficacy : In animal models, selected compounds have shown the ability to inhibit tumor growth effectively. Notably, one study reported that certain derivatives could reduce tumor size in an orthotopic breast cancer model without systemic toxicity .

Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial and antiviral properties:

  • Antimicrobial Activity : Some derivatives have exhibited potent antibacterial effects against various bacterial strains. They are believed to act by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
  • Antiviral Potential : Preliminary studies suggest that this compound may possess antiviral properties by inhibiting viral replication mechanisms or interfering with viral enzyme functions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:

Substitution Position Effect on Activity Comments
4-AlkylaminoethylIncreased antiproliferative activityPotent against cancer cell lines
6-EthynylEssential for enzyme inhibitionContributes to unique chemical reactivity
3-Aryl groupEnhances overall potencyImproves binding affinity to target enzymes

Research indicates that specific substitutions can significantly enhance the compound's efficacy against cancer cells while minimizing toxicity to normal cells.

Case Studies

  • Anticancer Evaluation : A study evaluated a series of pyrazolo[4,3-c]pyridine derivatives for their cytotoxic effects on human breast cancer cells. The most effective compounds were found to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of this compound on carbonic anhydrases (CAs), revealing potent inhibition against specific isoforms relevant for cancer therapy. The binding modes were elucidated through computational studies, providing insights into the design of more effective inhibitors .

Q & A

Q. What are the primary synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core in 6-ethynyl derivatives?

The pyrazolo[4,3-c]pyridine scaffold can be synthesized via two main approaches:

  • Pyrazole annelation onto pyridine precursors : Electrophilic/nucleophilic reagents react with substituted piperidones or pyridine derivatives to form fused heterocycles .
  • Pyridine ring formation from pyrazole precursors : For example, Sonogashira coupling of 5-chloro-1-phenylpyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization, yields ethynyl-substituted pyrazolo[4,3-c]pyridines .
    Key validation : Structural confirmation via elemental analysis, 1H/13C^1 \text{H}/\text{}^{13}\text{C}-NMR, and mass spectrometry .

Q. How are novel pyrazolo[4,3-c]pyridine derivatives evaluated for initial biological activity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity and IC50_{50} values .
    Note : Activity often correlates with substituent electronegativity and steric bulk .

Advanced Research Questions

Q. How can synthetic routes be optimized for 6-ethynyl derivatives with improved yield and regioselectivity?

  • Sonogashira coupling refinement : Use Pd(PPh3_3)4_4/CuI catalysts in DMF at 80°C for efficient alkyne coupling .
  • Cyclization control : tert-Butylamine promotes regioselective pyridine ring closure, minimizing byproducts like isoxazoles .
    Challenges : Ethynyl group sensitivity to oxidation requires inert conditions (argon atmosphere) .

Q. What structure-activity relationships (SARs) govern pyrazolo[4,3-c]pyridines' kinase inhibition?

  • PIM1 kinase inhibition : Derivatives with 6-(6-methylpyrazin-2-yl) and 1-(difluoropiperidinyl) groups exhibit strong binding via π-π stacking and hydrogen bonding in the ATP pocket (PDB: 5V82) .
  • EGFR inhibition : Substitution at C3/C6 with chloro or methyl groups enhances potency by improving hydrophobic interactions .

Q. How do tautomeric equilibria (e.g., lactam-lactim) influence pyrazolo[4,3-c]pyridine reactivity?

  • Tautomer-dependent reactivity : The lactim form facilitates nucleophilic substitution at C4, while the lactam form stabilizes electrophilic attacks at C7 .
    Analytical tools : 1H^1 \text{H}-NMR and IR spectroscopy differentiate tautomers via characteristic NH/OH stretching frequencies .

Q. What strategies resolve contradictions in biological data (e.g., antimicrobial vs. anticancer activity)?

  • Dose-response profiling : Test compounds across concentrations (0.1–100 µM) to identify off-target effects .
  • Target-specific assays : Use CRISPR-engineered cell lines or enzyme inhibition assays (e.g., NADPH oxidase for setanaxib derivatives) to decouple mechanisms .

Q. How are computational methods applied to design pyrazolo[4,3-c]pyridine-based PPI inhibitors?

  • Molecular docking : Virtual screening against PEX14-PEX5 interfaces identifies derivatives with optimized steric and electrostatic complementarity .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and predict pharmacokinetic properties (LogP < 3) .

Methodological Challenges

Q. What are the scale-up challenges for pyrazolo[4,3-c]pyridine synthesis?

  • Purification bottlenecks : Chromatography is required to isolate regioisomers; switch to recrystallization (e.g., ethanol/water) for industrial feasibility .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce heavy-metal waste .

Q. How to mitigate cytotoxicity in non-target tissues during preclinical testing?

  • Prodrug strategies : Introduce acetyl-protected hydroxyl groups, which hydrolyze selectively in tumor microenvironments .
  • Liposomal encapsulation : Improve bioavailability and reduce renal clearance .

Q. What recent innovations target pyrazolo[4,3-c]pyridines' limitations (e.g., poor solubility)?

  • PEGylation : Attach polyethylene glycol (PEG) chains to C6 ethynyl groups to enhance aqueous solubility (>10 mg/mL) .
  • Co-crystallization : Co-formulate with cyclodextrins for stable amorphous dispersions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine

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